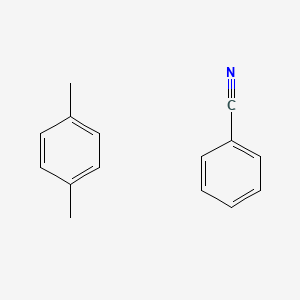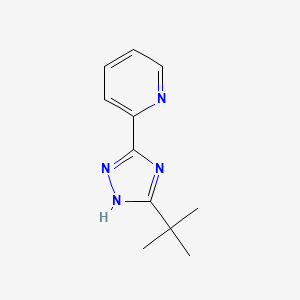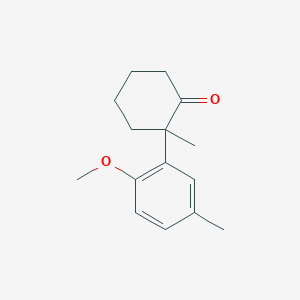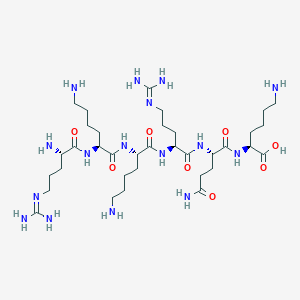![molecular formula C18H14N4O B15159582 2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[5,4-c]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone, and 6-aminouracil derivatives in an ionic liquid medium at elevated temperatures . Another approach involves the use of ammonium thiocyanate in refluxing glacial acetic acid to produce thiourea derivatives, which are then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.
Applications De Recherche Scientifique
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one involves its interaction with specific molecular targets, such as tyrosine kinases and DNA repair enzymes . By binding to these targets, the compound can inhibit their activity, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Quinoline derivatives: These compounds are structurally related and have been studied for their diverse pharmacological properties.
Uniqueness
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for therapeutic applications.
Propriétés
Formule moléculaire |
C18H14N4O |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one |
InChI |
InChI=1S/C18H14N4O/c1-11-15-16(21-18(19)20-11)13-9-5-6-10-14(13)22(17(15)23)12-7-3-2-4-8-12/h2-10H,1H3,(H2,19,20,21) |
Clé InChI |
IEJZLYDTBCVIPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)N)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)


![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)


![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)


